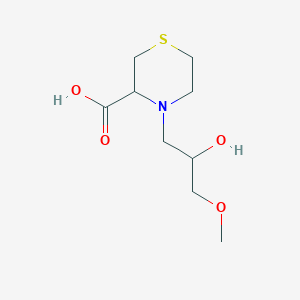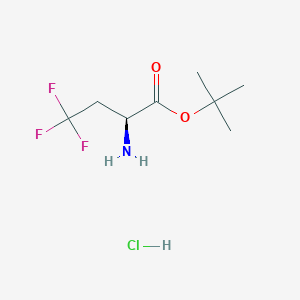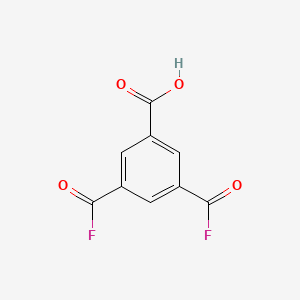
3,5-Bis(fluorocarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(fluorocarbonyl)benzoic acid is a chemical compound with the molecular formula C9H4F2O4 and a molecular weight of 214.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two fluorocarbonyl groups attached to a benzoic acid core, making it a unique and valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorocarbonyl)benzoic acid typically involves the introduction of fluorocarbonyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The compound is then purified using techniques like recrystallization or chromatography to meet the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(fluorocarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the fluorocarbonyl groups to other functional groups, such as hydroxyl or amine groups.
Substitution: The fluorocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(fluorocarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorocarbonyl groups into various molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, particularly in proteomics research.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 3,5-Bis(fluorocarbonyl)benzoic acid involves its ability to interact with various molecular targets through its fluorocarbonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s reactivity is influenced by the electronic effects of the fluorine atoms, which enhance its electrophilic character and facilitate its participation in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: This compound has similar structural features but with trifluoromethyl groups instead of fluorocarbonyl groups.
3,5-Bis(fluorosulfonyl)benzoic acid: Another related compound with fluorosulfonyl groups, which exhibit different reactivity and applications.
Uniqueness
3,5-Bis(fluorocarbonyl)benzoic acid is unique due to its specific fluorocarbonyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in reactions requiring high electrophilicity and in applications where stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
887268-03-3 |
|---|---|
Molekularformel |
C9H4F2O4 |
Molekulargewicht |
214.12 g/mol |
IUPAC-Name |
3,5-dicarbonofluoridoylbenzoic acid |
InChI |
InChI=1S/C9H4F2O4/c10-7(12)4-1-5(8(11)13)3-6(2-4)9(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
CMZMZWVNDIEGLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


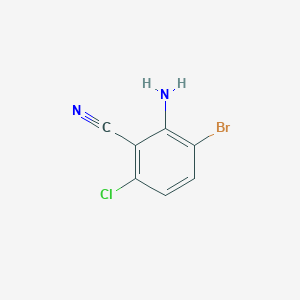
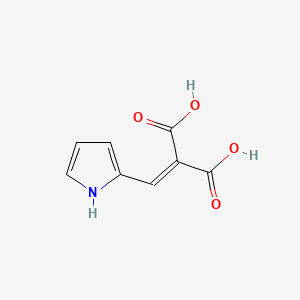
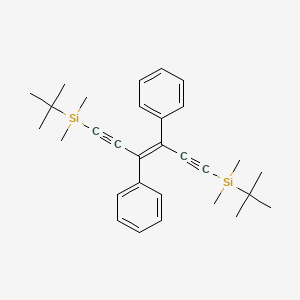
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)

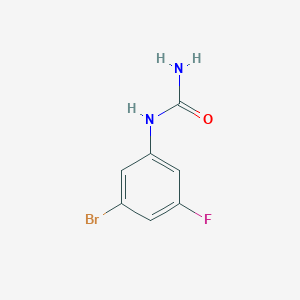

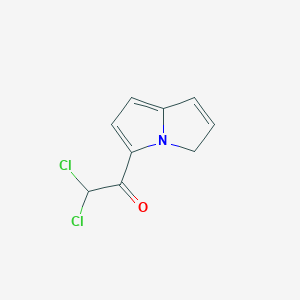
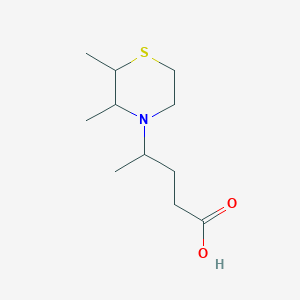
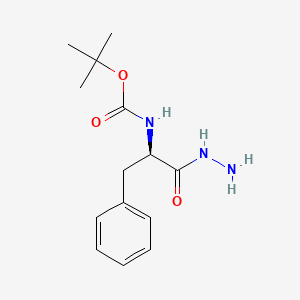
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
